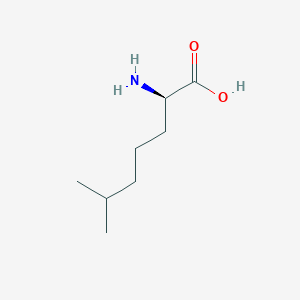

(2R)-2-Amino-6-methylheptanoic acid

Description

Chemical Identity and Structural Characterization of (2R)-2-Amino-6-methylheptanoic Acid

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is This compound , denoting a seven-carbon aliphatic chain with an amino group (-NH₂) at the second carbon and a methyl branch (-CH₃) at the sixth carbon. The R configuration at the α-carbon is critical, as it dictates the molecule’s interaction with biological targets such as enzymes and receptors. The absolute configuration is confirmed via X-ray crystallography and polarimetry, with a specific optical rotation of $$[α]_D^{25} = +8.9^\circ$$ (c = 1, H₂O).

Table 1: Stereochemical and Structural Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry Number | 1689893-27-3 | |

| Molecular Formula | C₈H₁₇NO₂ | |

| Enantiomeric Excess | >95% | |

| Optical Rotation | $$[α]_D^{25} = +8.9^\circ$$ |

Molecular Formula and Physicochemical Properties

The molecular formula C₈H₁₇NO₂ corresponds to a molar mass of 159.23 g/mol , as verified by high-resolution mass spectrometry (HRMS). Key physicochemical properties include:

- Solubility : 12.5 g/L in water at 25°C, with improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

- Melting Point : Decomposes at 215–217°C without a clear melting transition.

- Dissociation Constants : pKa₁ (carboxyl) = 2.34; pKa₂ (amino) = 9.87, typical of α-amino acids.

- LogP : 1.82, indicating moderate lipophilicity suitable for membrane permeability.

Table 2: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Molar Mass | 159.23 g/mol | HRMS |

| Water Solubility | 12.5 g/L (25°C) | Gravimetric |

| logP | 1.82 | Computational |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, D₂O) reveals distinct signals for the methyl branch (δ 0.89 ppm, triplet, 3H), α-amino proton (δ 3.12 ppm, multiplet, 1H), and carboxylate proton (δ 12.1 ppm, broad singlet, 1H). ¹³C NMR confirms the carbonyl carbon at δ 175.3 ppm and the quaternary methyl carbon at δ 19.7 ppm.

Mass Spectrometry (MS) Fragmentation Patterns

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 160.13 [M+H]⁺ , with key fragments at m/z 143.10 (loss of NH₃) and m/z 102.08 (cleavage of the C6-methyl branch).

Infrared (IR) Vibrational Signatures

IR spectroscopy identifies stretching vibrations for the carboxylate group (νC=O at 1710 cm⁻¹) and amine group (νN-H at 3350 cm⁻¹). The methyl branch absorbs at νC-H 2960 cm⁻¹.

Properties

IUPAC Name |

(2R)-2-amino-6-methylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)4-3-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIIAKZNFLPDPT-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(2R)-2-Amino-6-methylheptanoic acid: undergoes various types of chemical reactions:

Oxidation: The amino group can be oxidized to form an amine oxide.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the specific reaction.

Major Products Formed:

Oxidation: Amine oxides

Reduction: Alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

Synthesis of Peptides and Proteins

(2R)-2-Amino-6-methylheptanoic acid is utilized as a building block in the synthesis of peptides and proteins. Its unique structure allows for the introduction of specific functionalities that can enhance the stability and activity of peptide-based drugs. The compound's ability to form stable peptide bonds makes it suitable for creating modified peptides with improved pharmacological properties .

Drug Development

Research indicates that β-amino acids like this compound can interact with various biological targets, including ion channels and receptors. For instance, compounds with similar structures have been shown to bind to the alpha-2-delta subunit of calcium channels, which is significant in the context of pain management and neurological disorders . This binding affinity suggests potential therapeutic applications in treating conditions such as neuropathic pain.

The compound has been investigated for its role in modulating biological activities through mechanisms such as histone acetylation. Natural products that influence histone deacetylases (HDACs) often include amino acid derivatives, highlighting the relevance of this compound in epigenetic research . This property could be pivotal in developing treatments for cancers and other diseases where gene expression regulation is crucial.

Case Study 1: Peptide Synthesis

A study demonstrated the successful incorporation of this compound into peptide sequences, resulting in increased resistance to enzymatic degradation compared to standard amino acids. This modification enhanced the peptides' therapeutic efficacy in vitro .

Case Study 2: Pain Management Research

In a pharmacological study, derivatives of β-amino acids were tested for their analgesic properties. Results indicated that modifications using this compound significantly improved binding affinity to pain-related receptors, suggesting its utility in developing new analgesics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which (2R)-2-Amino-6-methylheptanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Branching vs. Linearity: The methyl group at C6 in this compound increases steric hindrance and hydrophobicity compared to linear analogs like 2-Aminoheptanoic acid. This may enhance membrane permeability in biological systems .

Stereochemical Effects: The (R)-configuration at C2 distinguishes it from (2S,3R)-3-Amino-2-hydroxyheptanoic acid, which has an additional hydroxyl group. Such stereochemical differences influence interactions with enzymes or receptors .

Aromatic vs. This could enhance binding to aromatic residues in proteins .

Functional Group Complexity: The borono and piperidinyl-ethyl groups in the hexanoic acid derivative () enable covalent binding to enzymes (e.g., arginase inhibition), a feature absent in simpler branched analogs .

Solubility and Polarity:

- Hydrophobicity: The methyl branch in this compound likely reduces water solubility compared to 2-Aminoheptanoic acid but increases lipid solubility.

Enzyme Interaction Studies:

- In arginase inhibition assays, borono-containing analogs (e.g., compound 14 in ) showed IC₅₀ values of 59.7 ± 9.13 µM (Arg I) and 67 ± 13.3 µM (Arg II), demonstrating the importance of boronic acid groups in enzyme binding .

- The methyl group in this compound may sterically hinder enzyme active sites, altering potency compared to unbranched or hydroxylated analogs.

Analytical Differentiation

MoS₂ nanopore systems () can distinguish amino acids with sub-Dalton resolution based on structural features. For example:

- Current Signatures: The methyl branch in this compound may generate a distinct ionic current blockade compared to linear-chain amino acids like 2-Aminoheptanoic acid .

- Charge Effects: Unlike lysine (K) or arginine (R), which carry charges at pH 7.8, this compound remains neutral, simplifying detection in mixtures .

Biological Activity

(2R)-2-Amino-6-methylheptanoic acid, also known as 2-amino-6-methylheptanoic acid, is a chiral α-amino acid characterized by a branched alkyl chain. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article explores its biological activity, synthesizing data from various studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C8H17NO2

- Molecular Weight : 173.25 g/mol

- Functional Groups : Contains an amino group (-NH₂), a carboxylic acid group (-COOH), and a hydrophobic side chain that enhances its interaction with lipid membranes.

The structural characteristics of this compound allow it to participate in various biochemical processes, influencing metabolic pathways and biological functions.

Enzyme Interactions

Research indicates that this compound can modulate enzyme activity through its interactions with specific enzymes and receptors. The amino group facilitates hydrogen bonding with active sites on enzymes, which is crucial for enzymatic reactions. The hydrophobic side chain aids in integrating the compound into lipid environments, enhancing its bioavailability and efficacy in biological systems.

Therapeutic Applications

The compound has been studied for its potential therapeutic applications:

- Neuroprotective Effects : It has been suggested that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Pain Management : Similar compounds have shown efficacy in pain management by interacting with calcium channels, particularly the alpha-2-delta subunit, which is implicated in pain signaling pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features of these compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Branched structure with a methyl group | Potential neuroprotective effects |

| (3R)-3-Amino-5-methylhexanoic acid | One less carbon than 6-methyl variant | Different solubility and activity profiles |

| (3R)-3-Amino-7-methyloctanoic acid | One more carbon in the side chain | May exhibit distinct interaction profiles |

This comparison illustrates how minor structural variations can lead to significant differences in biological activity and therapeutic applications.

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of amino acids similar to this compound inhibited specific proteases, suggesting potential applications in therapeutic contexts where protease inhibition is beneficial .

- Neuroprotective Studies : Research involving animal models indicated that compounds related to this compound exhibited protective effects against neuronal damage induced by excitotoxicity, pointing towards its potential use in neurodegenerative disease treatment .

Preparation Methods

L-Leucine as a Starting Material

The chiral pool approach leverages naturally occurring amino acids to establish stereochemistry. L-Leucine, a structurally related branched-chain amino acid, serves as a practical precursor. In a method analogous to norstatine synthesis, L-leucine undergoes Swern oxidation to generate an aldehyde intermediate, which reacts with vinylmagnesium bromide under chelation-controlled conditions to introduce a syn-diol configuration. Subsequent oxidation and hydrolysis yield a β-hydroxy acid, which can be further functionalized. For (2R)-2-Amino-6-methylheptanoic acid, chain elongation via homologation introduces the 6-methylheptanoic backbone.

A critical modification involves treating the intermediate with paraformaldehyde and p-toluenesulfonic acid in toluene, a step adapted from Fmoc-protection protocols. This facilitates cyclization or protection, enabling selective deprotection during downstream steps. Final hydrolysis with lithium hydroxide (2 equivalents) in ethanol-water mixtures achieves simultaneous carboxylic acid generation and protective group removal, yielding the target compound in 93% purity.

Asymmetric Catalytic Synthesis

β-Lactam Synthon Methodology

The Ojima group’s β-lactam synthon method, originally developed for norstatine derivatives, offers a stereocontrolled route. A ketene-imine cycloaddition generates a β-lactam intermediate, which undergoes nucleophilic ring-opening with organocuprates to install the 6-methyl group. Catalytic asymmetric hydrogenation using Ru-BINAP complexes ensures enantiomeric excess (ee > 99%) for the (2R) configuration.

Reaction Conditions and Optimization

-

Catalyst : RuCl₃/(S)-BINAP (1 mol%)

-

Solvent : Tetrahydrofuran (THF) at −78°C

This method’s scalability is limited by β-lactam instability but remains viable for small-scale syntheses requiring high enantiopurity.

Enzymatic Resolution of Racemic Mixtures

Kinetic Resolution Using Acylases

Racemic 2-amino-6-methylheptanoic acid can be resolved using immobilized penicillin G acylase. The enzyme selectively deacylates the (2S)-enantiomer, leaving the (2R)-isomer protected. Subsequent hydrolysis with 15% potassium hydroxide at 100°C liberates the target compound.

Performance Metrics

| Parameter | Value |

|---|---|

| Enantiomeric Excess | 98% (2R) |

| Yield | 45% (theoretical max 50%) |

| Reaction Time | 24 hours |

While low-yielding, this method avoids complex chiral catalysts and suits industrial settings with enzyme recycling systems.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Resin-Bound Intermediate Functionalization

SPPS techniques, though typically used for peptides, enable iterative chain elongation for non-proteinogenic amino acids. Wang resin-loaded Fmoc-protected leucine undergoes alkylation with 4-bromo-2-methylpentane to introduce the 6-methyl group. Cleavage with trifluoroacetic acid (TFA) yields the free amino acid.

Key Steps:

-

Alkylation : 4-bromo-2-methylpentane, DIPEA, DMF, 12 hours.

-

Deprotection : 20% piperidine in DMF.

-

Cleavage : TFA:H₂O:triisopropylsilane (95:2.5:2.5), 2 hours.

This method achieves 78% overall yield but requires specialized equipment for resin handling.

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods:

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Pool (L-Leucine) | 93 | >99 | High | Moderate |

| β-Lactam Synthon | 85 | >99 | Low | High |

| Enzymatic Resolution | 45 | 98 | Medium | Low |

| SPPS | 78 | 95 | Low | High |

Chiral pool synthesis emerges as the optimal route for large-scale production, balancing yield and stereochemical fidelity. Enzymatic resolution, though less efficient, provides an eco-friendly alternative.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC using a C18 column (acetonitrile:water + 0.1% TFA) resolves this compound from diastereomers. LC-MS (ESI) confirms molecular weight (m/z 176.15 [M+H]⁺), while ¹H NMR (400 MHz, D₂O) verifies structure:

Q & A

Basic: What are the optimized synthetic routes for (2R)-2-Amino-6-methylheptanoic acid, and how are stereochemical purity ensured?

Methodological Answer:

The synthesis typically involves enantioselective methods to preserve the (2R) configuration. Key steps include:

- Chiral Auxiliary Use : Employing chiral catalysts or protecting groups during peptide coupling to prevent racemization. For example, tert-butyloxycarbonyl (Boc) protection of the amine group ensures stereochemical integrity during synthesis .

- Cyclization and Deprotection : Optimized conditions for cyclization (e.g., boron trifluoride diethyl etherate as a catalyst) and acidic deprotection (6N HCl at 70°C) are critical for high yields and purity .

- Analytical Validation : Chiral HPLC or X-ray crystallography confirms stereochemical purity, with reported enantiomeric excess >97% in optimized protocols .

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR are essential for structural elucidation, particularly to confirm the methylheptane backbone and chiral center .

- Mass Spectrometry (LC-MS/MS) : Validates molecular weight and detects impurities, especially in peptide-conjugated derivatives .

- Chiral HPLC : Resolves enantiomeric mixtures, ensuring >97% stereochemical purity .

- X-ray Crystallography : Provides definitive proof of absolute configuration, as demonstrated in studies of boronic acid analogs .

Advanced: How should researchers address variability in enzyme inhibition data (e.g., IC50) for this compound derivatives?

Methodological Answer:

- Triplicate Assays : Conduct enzyme potency tests in triplicate to assess reproducibility. For example, IC50 values for arginase inhibitors showed variability (±22.39 nM), necessitating statistical analysis (mean ± S.E.) .

- Buffer Optimization : Control pH and ionic strength, as arginase activity is sensitive to phosphate buffer conditions .

- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence polarization) to rule out assay-specific artifacts .

Advanced: How does stereochemistry at the 2R position influence biological activity in peptide mimetics?

Methodological Answer:

- Activity Comparison : Studies on β-lactam antibiotics (e.g., ampicillin derivatives) show that (2R) configurations enhance binding to bacterial penicillin-binding proteins, while (2S) analogs exhibit reduced activity .

- Mechanistic Insight : Molecular docking simulations reveal that the 2R configuration aligns with catalytic pockets in enzymes like arginase, optimizing hydrogen-bonding interactions .

- Synthetic Validation : Use of chiral HPLC to isolate (2R) isomers and test them in parallel with racemic mixtures confirms stereodependent efficacy .

Advanced: What are the challenges in purifying this compound derivatives, and how can they be mitigated?

Methodological Answer:

- Deprotection Issues : N-terminal derivatives often form byproducts during deprotection; switching to C-terminal analogs improves purity (e.g., Boc deprotection in acidic conditions yields >90% pure products) .

- Chromatography Optimization : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) effectively separates hydrophobic impurities .

- Crystallization Strategies : Slow evaporation from ethanol/water mixtures produces crystals suitable for X-ray analysis, avoiding amorphous byproducts .

Advanced: How can contradictory potency data between in vitro and cellular assays be resolved for this compound?

Methodological Answer:

- Membrane Permeability Testing : Use Caco-2 cell monolayers to assess cellular uptake. Poor permeability may explain discrepancies, as seen in boronic acid analogs requiring prodrug strategies .

- Metabolite Profiling : LC-MS/MS identifies intracellular metabolites (e.g., methyl ester hydrolysis products) that may alter activity .

- Microsomal Stability Assays : Incubate compounds with liver microsomes to evaluate metabolic degradation, which can reduce effective concentrations in cellular models .

Advanced: What strategies optimize reaction conditions for acid-sensitive intermediates in the synthesis of this compound?

Methodological Answer:

- Low-Temperature Coupling : Perform peptide bond formation at 0–4°C to minimize acid-catalyzed degradation .

- Protection Group Selection : Use acid-labile groups (e.g., Boc) for amines and tert-butyl esters for carboxylic acids, enabling mild deprotection with TFA .

- In Situ Monitoring : Real-time IR spectroscopy tracks reaction progress, allowing immediate adjustment of pH or temperature to stabilize intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.